PIM1 Kinase Inhibition: 2,6-Dichloro-5-methoxypyrimidin-4-amine vs. Unsubstituted Pyrimidine Scaffold
2,6-Dichloro-5-methoxypyrimidin-4-amine demonstrates potent inhibitory activity against human PIM1 kinase with an IC50 of 2.20 nM, as measured in a TR-FRET assay monitoring BAD phosphorylation at Ser-112 [1]. This high potency, within the low nanomolar range, establishes a clear baseline for the functionalized scaffold. While direct comparative data for a simple, unsubstituted pyrimidine core in the same assay is not available, this value provides a quantifiable reference point against which less potent pyrimidine derivatives would be compared.
| Evidence Dimension | Inhibition of PIM1 Kinase |
|---|---|
| Target Compound Data | IC50: 2.20 nM |
| Comparator Or Baseline | Unsubstituted pyrimidine scaffold (Class-level baseline) |
| Quantified Difference | Class-level inference |
| Conditions | TR-FRET assay measuring reduction in BAD phosphorylation at Ser-112 in human PIM1. |
Why This Matters
For researchers developing PIM1 inhibitors for oncology, a starting scaffold with confirmed low nanomolar potency provides a significant advantage over screening a library of uncharacterized or weakly active pyrimidine cores.
- [1] BindingDB. BDBM50518509 (CHEMBL4587382). View Source
